![molecular formula C10H10N4 B1493040 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-carbonitril CAS No. 2098092-90-9](/img/structure/B1493040.png)

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-carbonitril

Übersicht

Beschreibung

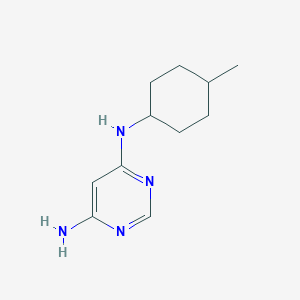

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

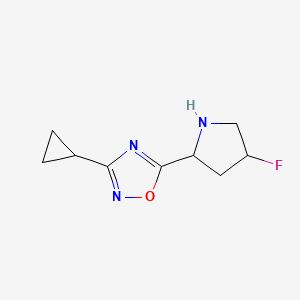

Pharmazeutische Anwendungen: Nicht-klassisches Isoster von Indol

Die Struktur von 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-carbonitril macht es zu einem potentiellen nicht-klassischen Isoster von Indol . Diese Eigenschaft ist besonders wertvoll in der Arzneimittelentwicklung, wo es Indol ersetzen kann, um die Löslichkeit und den metabolischen Abbau in pharmazeutischen Verbindungen zu verbessern . So wurde es beispielsweise verwendet, um ein Isoster für das Medikament Pruvanserin zu schaffen, wodurch dessen Löslichkeit in wässrigen Medien verbessert wird .

Entwicklung von Push-Pull-Farbstoffen

Diese Verbindung dient als Vorläufer bei der Synthese von Push-Pull-Farbstoffen. Diese Farbstoffe, die einen proaromatischen Malonitrilkern besitzen, zeichnen sich durch ihre elektronischen Eigenschaften aus, wodurch sie sich für Anwendungen in Farbstoffsolarzellen und organischen Leuchtdioden (OLEDs) eignen .

Antimikrobielle Mittel

Die bioaktive Natur des Imidazo[1,2-b]pyrazol-Gerüsts wurde auf seine antimikrobiellen Eigenschaften untersucht. Von diesem Gerüst abgeleitete Verbindungen haben sich als potentielle antimikrobielle Mittel erwiesen, was zur Entwicklung neuer Antibiotika führen könnte .

Krebsforschung

Die Forschung hat gezeigt, dass Derivate von this compound Antikrebsaktivitäten aufweisen. Dies eröffnet Möglichkeiten für den Einsatz der Verbindung bei der Synthese neuer Antikrebsmedikamente .

Entzündungshemmende Medikamente

Die entzündungshemmenden Eigenschaften dieser Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente. Ihre Fähigkeit, Entzündungsreaktionen zu modulieren, kann zur Behandlung verschiedener entzündlicher Erkrankungen genutzt werden .

Materialwissenschaften: Elektronische Materialien

In den Materialwissenschaften sind die elektronischen Eigenschaften des Imidazo[1,2-b]pyrazol-Gerüsts für die Entwicklung neuer elektronischer Materialien von Interesse. Diese Materialien können bei der Herstellung von Halbleitern und anderen elektronischen Komponenten eingesetzt werden .

Agrochemische Anwendungen

Die strukturellen Merkmale der Verbindung sind vorteilhaft in der agrochemischen Forschung, wo sie zur Entwicklung neuer Pestizide oder Herbizide mit verbesserter Wirksamkeit und Sicherheitsprofil eingesetzt werden können .

Verbesserung der Löslichkeit in der Arzneimittelformulierung

Schließlich ist die Fähigkeit der Verbindung, die Löslichkeit zu verbessern, entscheidend bei der Arzneimittelformulierung. Schlecht lösliche Arzneimittel können von der Einarbeitung dieses Gerüsts profitieren, was zu einer besseren Absorption und Bioverfügbarkeit führt .

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to interact with various therapeutic targets

Mode of Action

It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This allows for trapping reactions with various electrophiles .

Result of Action

It’s known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .

Biochemische Analyse

Biochemical Properties

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.

Molecular Mechanism

The molecular mechanism of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability, proliferation, and differentiation.

Metabolic Pathways

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the blood, such as albumin, can affect the distribution and bioavailability of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. The compound’s localization and accumulation in specific tissues are crucial factors that determine its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a vital role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a critical determinant of its biochemical and cellular effects.

Eigenschaften

IUPAC Name |

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABWOVHKLJECLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C3=NC=CN3N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

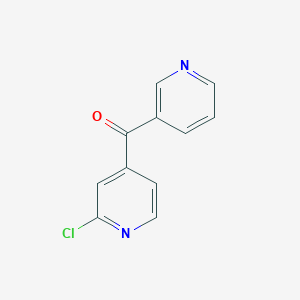

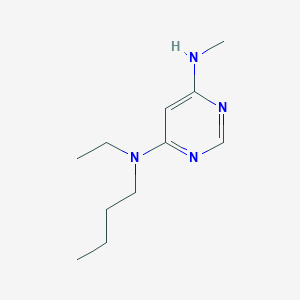

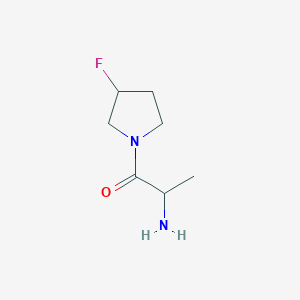

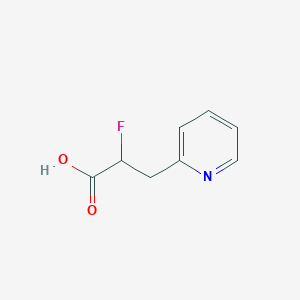

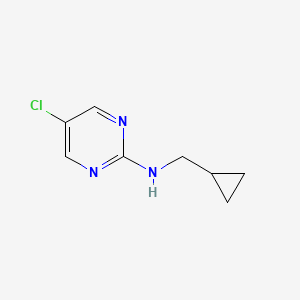

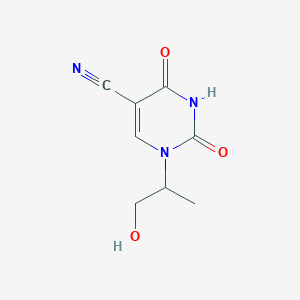

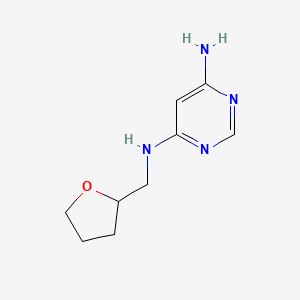

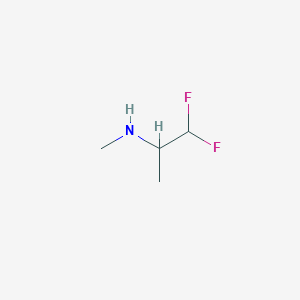

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.